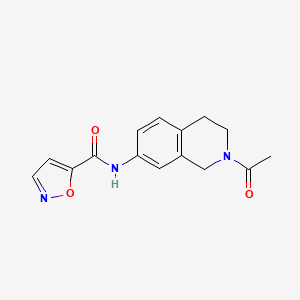

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide involves intricate chemical reactions. For instance, the reaction of 2-[(4-cyano-5,6,7,8-tetrahydroisoquinolin-3-yl)oxy]acetamides with bases yields 1-amino-6,7,8,9-tetrahydrofuro[2,3-c]isoquinoline-2-carboxamides and 3-amino-4-cyano-5,6,7,8-tetrahydroisoquinolines through a Smiles-type rearrangement, showcasing a method for synthesis with good to excellent yields (Sirakanyan et al., 2015).

Molecular Structure Analysis

The molecular structure of related compounds plays a crucial role in their reactivity and potential biological activity. For instance, the single crystal structure of N-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline has been reported, providing insights into the structural basis of its activity (Gao et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide and its derivatives are diverse. A significant reaction is the Cu-catalyzed radical cascade annulations of alkyne-tethered N-alkoxyamides, providing an efficient synthesis of isoxazolidine/1,2-oxazinane-fused isoquinolin-1(2H)-ones, highlighting the compound's versatility in forming structurally complex and biologically interesting molecules (Chen et al., 2018).

Physical Properties Analysis

The physical properties of such compounds are determined by their molecular structure. While specific data on N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide's physical properties were not directly found, related research on the synthesis and characterization of similar compounds provides insight into methods for analyzing physical properties, such as melting points, solubility, and crystalline structure (Zaki et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, are influenced by the compound's molecular structure and functional groups. Studies on similar compounds, such as the synthesis and cytotoxic activity of carboxamide derivatives, help understand the chemical behavior and potential biological activities of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide derivatives (Deady et al., 2000).

Scientific Research Applications

Tetrahydroisoquinolines in Therapeutics

Tetrahydroisoquinoline derivatives, including compounds similar to N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide, have been recognized for their diverse therapeutic potentials. Initially known for neurotoxicity, certain tetrahydroisoquinolines later emerged as neuroprotective agents, particularly against Parkinsonism. Furthermore, this class of compounds has been instrumental in anticancer drug discovery, with trabectedin being a notable example approved by the US FDA for treating soft tissue sarcomas (Singh & Shah, 2017).

Antitubercular Activity

Modification and evaluation of isoniazid structures, including derivatives that might be structurally related to the compound , have demonstrated significant antitubercular activity against various strains of Mycobacterium tuberculosis. This suggests the potential for tetrahydroisoquinoline derivatives to contribute to the development of new antitubercular agents (Asif, 2014).

Pharmacological Importance of Isoquinoline Derivatives

Isoquinoline derivatives, including tetrahydroisoquinolines, possess a broad spectrum of biological activities, such as antifungal, anti-Parkinsonism, antitubercular, antitumor, anti-glaucoma, and anti-Alzheimer’s disease potentials. These activities underscore the importance of this chemical class in the development of novel therapeutic agents for a variety of central nervous system (CNS) and other disorders (Danao et al., 2021).

properties

IUPAC Name |

N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3O3/c1-10(19)18-7-5-11-2-3-13(8-12(11)9-18)17-15(20)14-4-6-16-21-14/h2-4,6,8H,5,7,9H2,1H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYXYSYJABATPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCC2=C(C1)C=C(C=C2)NC(=O)C3=CC=NO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)isoxazole-5-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2,4-Difluorobenzyl)amino]-2-oxoethyl 1,3-benzodioxole-5-carboxylate](/img/structure/B2495235.png)

![N-(4-ethoxyphenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2495236.png)

![7-ethyl-5-((3-fluorobenzyl)thio)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2495237.png)

![2-[(2-Ethoxybenzyl)amino]ethanol hydrochloride](/img/structure/B2495245.png)

![(E)-2-cyano-3-[5-(2,4-dichlorophenyl)furan-2-yl]-N-phenylprop-2-enamide](/img/structure/B2495247.png)

![Morpholin-4-yl-[(2R)-pyrrolidin-2-yl]methanone;hydrochloride](/img/structure/B2495248.png)

![[1-(Prop-2-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B2495250.png)

![(3S)-3-Methyl-2,8-diazaspiro[4.5]decan-1-one](/img/structure/B2495252.png)